molecular formula C16H10Cl2N2O4 B2748896 2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide CAS No. 683235-52-1

2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B2748896
CAS No.: 683235-52-1
M. Wt: 365.17
InChI Key: SMRCEJYGQFMDOL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: This can be prepared by reacting phthalic anhydride with ammonia to form phthalimide, followed by the reaction with acetic anhydride.

    Final Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline-1,3-dione moiety, potentially forming hydroxyl derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Shares the dichlorophenoxy group but lacks the isoindoline-1,3-dione moiety.

    N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Contains the isoindoline-1,3-dione moiety but lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is unique due to the combination of both the dichlorophenoxy and isoindoline-1,3-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with the individual components alone.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-8-1-4-13(12(18)5-8)24-7-14(21)19-9-2-3-10-11(6-9)16(23)20-15(10)22/h1-6H,7H2,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRCEJYGQFMDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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